molecular formula C15H9Cl3N2O B1396774 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-39-1

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396774
CAS RN: 1332531-39-1
M. Wt: 339.6 g/mol
InChI Key: UDKOLRMNSRKLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of “8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” would be a derivative of this basic quinoline structure.


Physical And Chemical Properties Analysis

The molecular weight of “8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is 339.6 g/mol. Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Quinolinyl-Pyrazoles

Quinoline derivatives, such as 8-Chloro-quinoline , play a crucial role in the synthesis of quinolinyl-pyrazoles . These compounds have been extensively studied due to their pharmacological importance. The versatility of quinoline allows for the creation of novel heterocycles, which are then compared against standard drugs for efficacy .

Pharmacological Evolution

The compound under study is part of the quinoline family, which has seen significant use in pharmacological research. Quinoline derivatives are known for their potential in treating various health threats, and the specific compound may contribute to the development of less toxic and more potent drugs .

Drug Discovery and Lead Optimization

Quinoline and its analogs are vital scaffolds in drug discovery. The unique structure of 8-Chloro-quinoline could be pivotal in the identification and optimization of lead compounds for new drugs, especially in the context of medicinal chemistry .

Industrial and Synthetic Organic Chemistry

The compound’s quinoline core is essential in industrial and synthetic organic chemistry. Its applications range from material science to the synthesis of complex organic molecules, highlighting its importance as a versatile chemical building block .

Biological Activity Studies

Quinoline derivatives are known for their biological activities. Research involving 8-Chloro-quinoline could lead to the discovery of new bioactive compounds with potential therapeutic applications .

Catalysis in Organic Reactions

8-Chloro-quinoline: derivatives have been used as ligands in palladium (II) catalysis. This application is crucial for regioselective remote hydrocarbofunctionalization of various alkene-containing substrates, which is a significant process in organic synthesis .

Safety and Hazards

“8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is labeled as an irritant . It is not intended for human or veterinary use and is for research use only.

properties

IUPAC Name

8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKOLRMNSRKLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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